N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling with Chromenyl Acetamide: The synthesized thiadiazole derivative is then coupled with a chromenyl acetamide derivative through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups on the chromenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can take place, especially at the benzyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various bases (e.g., NaOH, KOH) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and chromenyl moieties may bind to active sites, inhibiting or modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
The unique combination of the thiadiazole and chromenyl moieties in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide provides distinct chemical and biological properties. The presence of the methoxy and methyl groups on the chromenyl ring may enhance its binding affinity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C22H19N3O4S |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H19N3O4S/c1-13-16-9-8-15(28-2)11-18(16)29-21(27)17(13)12-19(26)23-22-25-24-20(30-22)10-14-6-4-3-5-7-14/h3-9,11H,10,12H2,1-2H3,(H,23,25,26) |
InChI Key |
OZFYPBQSBZBZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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